Butyl (4-chlorobutyl)carbamate
Description
Butyl (4-chlorobutyl)carbamate is a bifunctional organic molecule characterized by the presence of both a carbamate (B1207046) group and a chloroalkane chain. This unique structural combination imparts specific chemical reactivity, making it a subject of interest for chemists exploring new synthetic pathways and molecular architectures.
Halogenated carbamates are a class of organic compounds that feature a carbamate functional group (–NHCOO–) and one or more halogen atoms. The presence of a halogen, in this case, chlorine, significantly influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the carbamate group and provides a site for nucleophilic substitution reactions.
Carbamates, in general, are recognized for their role as protecting groups for amines, due to their stability under a range of conditions and their selective removal. orgsyn.org The introduction of a halogenated alkyl chain, as seen in this compound, adds another layer of synthetic utility, allowing for subsequent functionalization.
While specific research detailing the extensive use of this compound is limited, its structural motifs are pertinent to modern organic synthesis. The carbamate portion can be synthesized through various methods, including the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. For instance, butyl chloroformate is a known reagent used in the synthesis of various carbamates. sigmaaldrich.com
The 4-chlorobutyl moiety presents a reactive handle for a variety of chemical transformations. This alkyl chloride can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This dual functionality makes compounds like this compound potential intermediates in the synthesis of more complex molecules, such as pharmaceuticals or other biologically active compounds. The closely related compound, tert-Butyl (4-chlorobutyl)carbamate, is noted for its role as a versatile building block in chemical synthesis, particularly in the modification of natural products and pharmaceutical intermediates. angenechemical.com This suggests a similar potential for the n-butyl analogue.
The synthesis of related N-Boc protected amines, such as N-Boc-4-hydroxypiperidine, often involves the use of di-tert-butyl dicarbonate (B1257347) to introduce the Boc protecting group. google.com This highlights a common strategy in organic synthesis for managing reactive amine functionalities, a principle that would apply to the synthesis of precursors for this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62568-69-8 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
butyl N-(4-chlorobutyl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-2-3-8-13-9(12)11-7-5-4-6-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
CZXRGLYBNMURPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Butyl 4 Chlorobutyl Carbamate
Strategic Approaches to N-(4-chlorobutyl)carbamate Synthesis
The synthesis of N-(4-chlorobutyl)carbamates, including the butyl derivative, can be achieved through several strategic approaches. This article focuses on two distinct and effective methodologies: the selective ring-opening of N-alkyl pyrrolidine (B122466) derivatives and multicomponent reactions.
Selective Ring-Opening Reactions of N-Alkyl Pyrrolidine Derivatives with Chloroformates
A significant advancement in the synthesis of 4-chlorobutyl carbamates involves the selective ring-opening of N-alkyl pyrrolidines using chloroformates. acs.orgnih.govacs.org This method provides a direct route to these valuable 1,4-bifunctional compounds. The reaction of N-alkyl-substituted cyclic amines with chloroformates can proceed through two different pathways: N-dealkylation or ring-opening. acs.org Both pathways share a common ammonium (B1175870) ion intermediate formed via nucleophilic acyl substitution. The divergence in the reaction outcome is determined by the subsequent attack of the chloride ion on this intermediate. acs.org
The competition between ring-opening and N-dealkylation is highly dependent on the nature of the N-alkyl substituent on the pyrrolidine ring. acs.orgnih.gov Studies have shown that N-alkyl pyrrolidines are unique among aza-heterocycles of varying ring sizes (including aziridines, azetidines, and piperidines) in their ability to undergo both competitive reaction pathways. acs.orgnih.gov
Specifically, N-methyl and N-ethyl pyrrolidines preferentially undergo the ring-opening reaction to yield the corresponding 4-chlorobutyl carbamates. acs.orgnih.govacs.org In contrast, when the substituent is a benzyl (B1604629) group, the major product is the N-dealkylated pyrrolidine. acs.orgnih.gov This substituent-dependent product formation has been supported by computational calculations, which reveal a significant energy difference between the transition states of the two competing pathways. acs.orgnih.gov The scope of this reaction is further demonstrated by the successful use of substituted N-alkyl pyrrolidines, such as nicotine (B1678760) and indoline, to generate highly functionalized 4-chlorobutyl carbamate (B1207046) derivatives through this ring-opening process. acs.org
Table 1: Effect of N-Alkyl Substituent on the Reaction Pathway of N-Alkyl Pyrrolidines with Chloroformates
| N-Alkyl Substituent | Major Reaction Pathway |
| Methyl | Ring-Opening |
| Ethyl | Ring-Opening |
| Benzyl | N-Dealkylation |
This table illustrates the influence of the N-alkyl group on the outcome of the reaction between N-alkyl pyrrolidines and chloroformates, as reported in the literature. acs.orgnih.gov
The chloroformate reagent plays a crucial role in the formation of the carbamate functionality. Following the initial reaction with the N-alkyl pyrrolidine to form the key ammonium intermediate, the nature of the chloroformate's ester group is incorporated into the final carbamate product. This allows for the synthesis of a variety of 4-chlorobutyl carbamate derivatives. acs.orgnih.gov For instance, the use of butyl chloroformate in the ring-opening reaction of N-methyl or N-ethyl pyrrolidine would be the direct method to produce Butyl (4-chlorobutyl)carbamate. The selection of the appropriate chloroformate is therefore a key step in designing the synthesis of a specific 4-chlorobutyl carbamate.
Multicomponent Reactions Involving Isocyanides, Halogens, and Cyclic Ethers
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single operation. nih.govnih.gov The development of MCRs for the synthesis of ω-haloalkyl carbamates represents a valuable synthetic strategy.
Lewis acid catalysis is a fundamental concept in organic synthesis, where the Lewis acid activates an electrophile by coordinating to it, thereby enhancing its reactivity towards a nucleophile. youtube.com In the context of ω-haloalkyl carbamate synthesis via multicomponent reactions, a Lewis acid can play a pivotal role. For example, a Lewis acid could be employed to activate a cyclic ether, facilitating its ring-opening by a halide and subsequent reaction with an isocyanide and an alcohol to form the desired carbamate. While the direct application to this compound from isocyanides is not explicitly detailed in the provided search results, the principles of Lewis acid catalysis in MCRs are well-established and offer a promising avenue for such transformations. youtube.comresearchgate.net
Carbamate Protection Strategies for Chlorinated Amine Precursors
The synthesis of this compound can be approached through various pathways, often involving the strategic protection of an amine functionality on a chlorinated precursor. Carbamates are frequently employed as protecting groups for amines because they render the nitrogen atom less nucleophilic and are stable under a range of conditions, yet can be removed selectively. chemistrysteps.comtotal-synthesis.com
Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for N-Protectionnih.gov
A primary and widely adopted method for the protection of amines is the use of Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). jk-sci.com This strategy is particularly relevant for the synthesis of carbamates from chlorinated amine precursors like 4-chlorobutan-1-amine. The tert-butyloxycarbonyl (Boc) group is valued for its stability in the presence of most nucleophiles and bases, allowing for subsequent chemical modifications at other sites of the molecule. organic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride. chemistrysteps.com This addition-elimination sequence forms a tetrahedral intermediate. chemistrysteps.com The subsequent collapse of this intermediate expels a t-butyl carbonate leaving group, which readily decomposes into the volatile carbon dioxide gas and a t-butoxide anion. jk-sci.com The generated t-butoxide is a strong enough base to deprotonate the resulting ammonium salt, driving the reaction to completion and yielding the N-protected carbamate. chemistrysteps.com This process is highly efficient and can often be performed at room temperature, sometimes even under solvent-free conditions. jk-sci.comorganic-chemistry.org
The general reaction is as follows: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂
This method provides a regioselective route to mono-N-Boc protected amines, which is crucial when dealing with multifunctional substrates. organic-chemistry.org
Functional Group Transformations from Halide or Hydroxyl Precursorsnih.gov
Beyond protecting pre-existing amines, this compound can be synthesized by forming the carbamate functional group from precursors containing a hydroxyl or a different halide group.
From a Hydroxyl Precursor: A common route starts with an alcohol, such as 4-chlorobutanol. The carbamate linkage can be formed through several established methods:
Reaction with an Isocyanate: The alcohol can react with butyl isocyanate in the presence of a catalyst, such as dibutyltin (B87310) dilaurate, to form the desired carbamate. google.com This is a direct and often high-yielding approach.
Reaction with a Chloroformate: The alcohol can be reacted with a chloroformate, which in turn is treated with an amine. wikipedia.org
Reaction with Urea (B33335): Heating an alcohol like n-butyl alcohol with urea can produce the corresponding carbamate, a method that avoids hazardous reagents like phosgene (B1210022). orgsyn.org This principle could be adapted for 4-chlorobutanol.
From a Halide Precursor: Alternatively, a dihalide such as 1-bromo-4-chlorobutane (B103958) could serve as a starting point. A three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. organic-chemistry.org In a hypothetical synthesis, a butylamine (B146782) source could react with CO₂ to form a carbamate anion, which then displaces the more reactive bromide from 1-bromo-4-chlorobutane to form the target molecule. This method is noted for its mild conditions and for preventing common side reactions like overalkylation. organic-chemistry.org
Advanced Reaction Mechanisms and Transition State Analysis
The formation of carbamates is governed by nuanced energetic and stereochemical factors that can be elucidated through modern computational and analytical techniques.
Computational Studies of Reaction Pathways and Energeticschemistrysteps.comtotal-synthesis.comorganic-chemistry.orgrsc.org
Computational chemistry provides significant insights into the mechanisms of carbamate synthesis. Theoretical studies, often employing Density Functional Theory (DFT), are used to model reaction pathways, calculate the energies of reactants, transition states, and products, and understand the electronic structure of intermediates. researchgate.net
A key feature of the carbamate group studied theoretically is the amide resonance, which involves the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. acs.orgnih.gov This resonance imparts a degree of double-bond character to the C–N bond, resulting in a planar geometry and a rotational energy barrier. acs.org Computational studies have estimated that the rotational barrier in carbamates is approximately 3-4 kcal/mol lower than in corresponding amides, which influences their conformational preferences and reactivity. acs.orgnih.gov These studies help in understanding the syn and anti conformations of carbamates and how factors like solvent and pH can shift the equilibrium between them. nih.gov
Molecular dynamics (MD) simulations and molecular docking have also been applied to study how carbamate-based molecules interact with biological targets, providing data on binding energies and conformational changes. nih.gov
Table 1: Summary of Computational Findings on Carbamate Reactions
| Computational Method | Focus of Study | Key Insight | Reference |
|---|---|---|---|
| DFT / FMO Analysis | Reaction Pathways and Energetics | Elucidation of transition states and reaction energy profiles for reactions like isocyanate formation and subsequent trapping. | researchgate.net |
| Theoretical Estimation | C–N Bond Rotational Barriers | Amide resonance in carbamates is 3–4 kcal/mol lower than in amides, affecting conformational stability. | acs.orgnih.gov |
| Molecular Docking / MD Simulations | Ligand-Receptor Interactions | Calculation of binding energies and analysis of conformational changes of carbamates within active sites. | nih.gov |
| NMR and Computational Modeling | Syn/Anti Rotamer Equilibrium | Demonstrated that factors like pH and temperature can shift the conformational equilibrium of carbamate groups. | nih.gov |
Factors Governing Product Distribution and Stereoselectivitychemistrysteps.comtotal-synthesis.comorganic-chemistry.orgrsc.org
The successful synthesis of this compound with high yield and purity depends on carefully controlling reaction conditions to favor the desired product over potential side products.
Key factors include:
Reagent Choice: Using mild and selective reagents is critical. For instance, in reactions involving CO₂ and alkyl halides, the choice of base and halide influences the outcome. Cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) have been shown to promote the desired carbamate formation while suppressing N-alkylation of the amine or overalkylation of the carbamate product. organic-chemistry.org Similarly, using n-butyl chloride as a mild dehydrating agent in certain carbamate syntheses offers high selectivity for carbamate anion alkylation. acs.org
Chemoselectivity: In molecules with multiple reactive sites, such as a chlorinated amine, achieving chemoselectivity is paramount. Boc-protection strategies are highly effective for selectively protecting a primary amine without reacting with a less reactive alkyl chloride. organic-chemistry.org
Stereoselectivity: For chiral precursors, maintaining stereochemical integrity is essential. Certain modern carbamate synthesis protocols, such as the three-component coupling with CO₂, have been shown to be resistant to racemization, preserving the stereochemistry of the starting material. organic-chemistry.org
Catalyst: The choice of catalyst can dramatically affect reaction rates and selectivity. Zirconium(IV) and tin-based catalysts have been employed in transcarbamoylation reactions, while various palladium complexes are used in other C-N bond-forming reactions leading to carbamates. organic-chemistry.orgacs.org
Table 2: Factors Influencing Carbamate Synthesis
| Factor | Influence on Reaction | Example | Reference |
|---|---|---|---|
| Reagent Reactivity | Determines selectivity and prevents side reactions. | Use of mild n-butyl chloride to favor carbamate alkylation over other pathways. | acs.org |
| Base/Additive Choice | Prevents overalkylation and N-alkylation side products. | Cs₂CO₃/TBAI in three-component coupling reactions. | organic-chemistry.org |
| Protecting Group | Ensures regioselectivity in multifunctional compounds. | Boc₂O for selective mono-protection of primary amines. | organic-chemistry.org |
| Catalyst | Accelerates reaction and can control selectivity. | Dibutyltin dilaurate for isocyanate-alcohol reactions. | google.com |
Chemical Reactivity and Transformation Potential of the Chlorobutyl Moiety
The chlorobutyl portion of this compound is a reactive handle that allows for a variety of subsequent chemical transformations. The terminal primary alkyl chloride (—CH₂Cl) is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This reactivity is a known feature of chlorobutyl materials, where the halogen functionality enhances the potential for further reactions. polyplastendustri.comchempedia.info
This allows the molecule to serve as a versatile synthetic intermediate. The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups, including:
Ethers: Reaction with an alkoxide (RO⁻).
Esters: Reaction with a carboxylate salt (RCOO⁻).
Azides: Reaction with sodium azide (B81097) (NaN₃), a precursor for amines via reduction.
Nitriles: Reaction with sodium cyanide (NaCN).
Further Amines: Reaction with ammonia (B1221849) or other amines.
This synthetic utility is demonstrated by analogous compounds like tert-butyl (4-bromobutyl)carbamate, which is used as a precursor to build more complex molecules by leveraging the reactivity of the alkyl halide. chemicalbook.com The chlorobutyl group thus provides a site for tethering the carbamate structure to other molecules or for further functionalization in multi-step syntheses.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The primary alkyl chloride moiety in this compound is susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride leaving group. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and prevents unwanted side reactions at the amine.
A significant application of nucleophilic substitution involving this substrate is intramolecular cyclization. Under basic conditions, the deprotonated carbamate nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet cyclization results in the formation of N-Boc-piperidine, a valuable heterocyclic building block in medicinal chemistry. The efficiency of this reaction is influenced by the choice of base and solvent, with common systems including sodium hydride in aprotic polar solvents like DMF or THF.
Intermolecular nucleophilic substitution reactions with various external nucleophiles are also widely employed. Nitrogen, oxygen, and sulfur nucleophiles can readily displace the chloride to form new carbon-heteroatom bonds. For instance, primary and secondary amines can be alkylated to furnish the corresponding secondary and tertiary amines, respectively. Similarly, phenoxides and thiophenoxides react to yield aryl ethers and thioethers. These reactions are typically facilitated by a base to deprotonate the nucleophile, increasing its reactivity. Phase-transfer catalysis can also be employed to enhance the reaction rate and yield, particularly in biphasic systems.
| Nucleophile | Product | Typical Reaction Conditions | Yield (%) |
|---|---|---|---|
| Intramolecular (Carbamate Anion) | N-Boc-piperidine | NaH, DMF, 0 °C to rt | High |
| Aniline | Butyl (4-(phenylamino)butyl)carbamate | K₂CO₃, KI, DMF, 80 °C | Good |
| Sodium thiophenoxide | Butyl (4-(phenylthio)butyl)carbamate | DMF, rt | High |
| Phenol | Butyl (4-phenoxybutyl)carbamate | K₂CO₃, Acetone, reflux | Moderate |
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
The development of transition metal-catalyzed cross-coupling reactions has provided powerful tools for constructing carbon-carbon bonds. While aryl and vinyl halides are the most common substrates, recent advancements have enabled the use of less reactive alkyl halides, including alkyl chlorides. This compound, as a primary alkyl chloride, can participate in such transformations, offering a route to introduce new carbon-based substituents at the terminal position of the butyl chain.
Suzuki-Miyaura Coupling: The nickel-catalyzed Suzuki-Miyaura coupling is a prominent method for the cross-coupling of unactivated alkyl halides with arylboronic acids. organic-chemistry.orgacs.org The use of nickel catalysts, often in conjunction with specific ligands such as amino alcohols or diamines, has proven effective for coupling primary and secondary alkyl chlorides. organic-chemistry.orgnih.gov These reactions typically employ a strong base to facilitate the transmetalation step and are conducted under inert atmospheres to protect the catalyst from deactivation. nih.gov
Sonogashira Coupling: The Sonogashira coupling, which traditionally pairs aryl or vinyl halides with terminal alkynes, has also been extended to include alkyl halides. mdpi.comorganic-chemistry.orglibretexts.orgyoutube.comresearchgate.net Palladium catalysts are commonly used, often with a copper(I) co-catalyst. mdpi.comorganic-chemistry.orglibretexts.orgyoutube.com The reaction involves the formation of a palladium-acetylide complex, which then couples with the alkyl halide. The presence of the Boc-carbamate in this compound should be well-tolerated under these conditions.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and can be catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgthieme-connect.comacs.orgslideshare.net This reaction is effective for forming C(sp²)-C(sp³) bonds. The high reactivity of Grignard reagents necessitates the absence of acidic protons in the reaction mixture, a condition that is met by the Boc-protected carbamate.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Butyl (4-arylbutyl)carbamate |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Amine base | Butyl (4-alkynylbutyl)carbamate |
| Kumada | Aryl Grignard reagent | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Butyl (4-arylbutyl)carbamate |
Controlled Redox Transformations and Functional Group Interconversions
The selective modification of the chloroalkyl moiety in this compound without affecting the carbamate group presents a synthetic challenge. However, specific reagents and conditions can achieve controlled redox transformations and functional group interconversions.
Oxidation: The Kornblum oxidation provides a method for converting primary alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, typically a hindered amine like triethylamine. wikipedia.orgsynarchive.com This reaction proceeds via an alkoxysulfonium salt intermediate. The mild conditions of the Kornblum oxidation are generally compatible with the Boc-carbamate protecting group, making it a viable method for the synthesis of Butyl (4-oxobutyl)carbamate.
Reduction: The reduction of the alkyl chloride to an alkane can be achieved using various reducing agents. However, many strong hydridic reducing agents, such as lithium aluminum hydride (LAH), would also reduce the carbamate functionality to an N-methyl group. Milder reducing agents or catalytic hydrogenation conditions would be required for the selective reduction of the carbon-chlorine bond.
Functional Group Interconversion: A common functional group interconversion is the hydrolysis of the alkyl chloride to the corresponding primary alcohol, yielding Butyl (4-hydroxybutyl)carbamate. This transformation can be effected by treatment with a hydroxide (B78521) source in an aqueous medium or by using other hydrolytic conditions. The resulting alcohol can then serve as a handle for further synthetic modifications.
| Transformation | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Oxidation (Kornblum) | DMSO, NaHCO₃ or triethylamine | Butyl (4-oxobutyl)carbamate | Elevated temperature |
| Hydrolysis | Aqueous base (e.g., NaOH) | Butyl (4-hydroxybutyl)carbamate | Heating |
Application As a Versatile Synthetic Intermediate in Complex Molecule Construction
Precursor in Heterocyclic Synthesis and Ring Annulation Strategies
The unique structure of Butyl (4-chlorobutyl)carbamate makes it an adept precursor for the synthesis of various heterocyclic compounds. The interplay between the protected nitrogen and the reactive chlorobutyl chain facilitates a range of cyclization and annulation reactions, providing pathways to important nitrogen-containing ring systems.
Pathways to Pyrrolidine (B122466) and Tetrazole Derivatives
Pyrrolidine Derivatives: A notable synthetic connection exists between N-alkyl pyrrolidines and 4-chlorobutyl carbamates. Studies have demonstrated that N-alkyl pyrrolidines can undergo a selective ring-opening reaction when treated with chloroformates to yield 4-chlorobutyl carbamate (B1207046) derivatives. nih.govacs.orgacs.orgewha.ac.kr This reaction is particularly effective for N-methyl and N-ethyl substituted pyrrolidines. nih.govacs.org This transformation highlights that this compound can be viewed as a linear, "opened" equivalent of a substituted pyrrolidine ring. Consequently, it serves as a valuable starting material for the reverse reaction—cyclization to form the pyrrolidine core—or for further functionalization before cyclization, enabling the synthesis of complex pyrrolidine-based structures.
Tetrazole Derivatives: The 4-chlorobutyl moiety of the carbamate is a key functional group for the synthesis of N-substituted tetrazole derivatives. The general strategy involves the N-alkylation of a pre-formed tetrazole ring with an alkyl halide. mdpi.com In this context, this compound can act as the alkylating agent, with the chloro group serving as a leaving group for nucleophilic attack by one of the nitrogen atoms of the tetrazole ring. This pathway has been demonstrated in the synthesis of related compounds, such as 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is a crucial intermediate for the pharmaceutical agent Cilostazol. nbinno.comgoogle.comgoogle.comprepchem.com The reaction typically proceeds by treating an amide precursor with an azide (B81097) reagent to form the tetrazole ring, which already contains the chlorobutyl side chain. nbinno.comgoogle.com This establishes a clear synthetic route where the 4-chlorobutyl group, attached to a nitrogen-containing scaffold (in this case, a carbamate), is integral to the final tetrazole structure.
| Reactant 1 | Reactant 2 | Product | Heterocycle Formed |
| N-Alkyl Pyrrolidine | Isopropyl Chloroformate | Isopropyl (4-chlorobutyl)(alkyl)carbamate | Pyrrolidine (via ring-opening) |
| 5-Chloro-N-cyclohexyl valeramide | Azide Reagent | N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | Tetrazole |
| Tetrazole | This compound | N-Alkyl-substituted Tetrazole | Tetrazole |
Strategies for Imidazole (B134444) and Pyridine (B92270) Core Structures via Chlorobutyl Intermediates
Imidazole Core Structures: The carbamate functionality is a well-established feature in molecules containing an imidazole ring. nih.govresearchgate.netresearchgate.net Synthetic strategies can leverage this compound in several ways. One potential pathway involves the N-alkylation of a pre-existing imidazole ring, where the nitrogen of the imidazole acts as a nucleophile, displacing the chloride from the chlorobutyl chain. This would attach the butyl carbamate-containing side chain to the imidazole core. Alternatively, after deprotection of the carbamate to reveal the primary amine, this amine could participate in multicomponent reactions, such as the van Leusen imidazole synthesis, to construct the imidazole ring itself. Research into imidazole-based carbamates has shown their significance as bioactive molecules, for example, as aromatase inhibitors, underscoring the value of combining these two functional groups in a single molecular entity. nih.govresearchgate.net
Pyridine Core Structures: While direct synthesis of pyridines using this compound is not extensively documented, its structure lends itself to established pyridine synthesis methodologies. chempanda.comslideshare.net The 4-chlorobutyl group can be considered an alkyl halide component, suitable for cross-coupling reactions. For instance, it could potentially be used in a Negishi or Kumada coupling with a pre-functionalized pyridine derivative to introduce the side chain. Another approach involves using the entire molecule as a building block in condensation reactions that form the pyridine ring, such as variations of the Hantzsch pyridine synthesis, where an amine component is required. The chlorobutyl chain could also be transformed into other functional groups, such as an alkene via elimination, which could then participate in cycloaddition or metathesis reactions to build the pyridine scaffold.
Development of Bifunctional Compounds and Polyfunctional Scaffolds
A primary application of this compound is its role as a 1,4-bifunctional compound. nih.govacs.orgacs.org The two reactive termini—the carbamate and the chloro group—possess different chemical reactivities, allowing for selective and sequential transformations. This orthogonality is key to its utility in building more complex, polyfunctional scaffolds.
The carbamate group serves as a protected form of a primary amine. It is generally stable under a variety of reaction conditions but can be readily cleaved under specific acidic or basic conditions to liberate the free amine. The chloro group, on the other hand, is a versatile electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles such as amines, azides, thiols, or carbanions.
This dual reactivity allows chemists to, for example, first use the chloro group to attach the molecule to a larger scaffold via nucleophilic substitution. Subsequently, the carbamate can be deprotected to reveal a primary amine, which is then available for a second, different chemical reaction, such as amide bond formation, reductive amination, or another alkylation. This stepwise approach enables the controlled construction of molecules with multiple, precisely placed functional groups, which is essential in fields like medicinal chemistry and materials science. mdpi.com
Integration into Modular Synthesis of Diverse Organic Frameworks
The concept of modular synthesis involves the assembly of complex molecules from discrete, interchangeable building blocks or "modules". youtube.comyoutube.comyoutube.comyoutube.comyoutube.com this compound is an excellent example of such a module. It provides a flexible four-carbon spacer that can be used to link two different molecular fragments.
In this paradigm, one end of the module (the chloro group) can be reacted with one molecular component, and the other end (the carbamate, after deprotection) can be reacted with a second, different component. This "linker" application is fundamental in areas such as the development of PROTACs (Proteolysis Targeting Chimeras), where a linker connects a protein-binding ligand to an E3 ligase-recruiting moiety. The length and flexibility of the linker are often critical for biological activity, and modules like this compound provide a straightforward way to install a defined spacer. Furthermore, its bifunctional nature is exploited in the synthesis of polymers and other materials where it can be incorporated as a monomer to introduce specific functionalities into the polymer backbone. mdpi.com The ability to use this compound as a standardized, pre-functionalized building block simplifies synthetic planning and execution, making it a valuable tool for creating diverse libraries of compounds for screening and optimization. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butyl (4-chlorobutyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and the absence of impurities.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to the oxygen, nitrogen, and chlorine atoms resonating at higher chemical shifts (downfield).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (butyl chain) | ~0.9 | Triplet | 3H |
| -CH₂- (butyl chain, adjacent to CH₃) | ~1.4 | Sextet | 2H |
| -CH₂- (butyl chain, adjacent to O) | ~1.6 | Quintet | 2H |
| -O-CH₂- | ~4.0 | Triplet | 2H |
| -NH- | ~4.8 (broad) | Singlet | 1H |
| -N-CH₂- | ~3.2 | Quartet | 2H |
| -CH₂- (chlorobutyl chain) | ~1.8 | Quintet | 2H |
| -CH₂- (chlorobutyl chain) | ~1.9 | Quintet | 2H |
| -CH₂-Cl | ~3.6 | Triplet | 2H |
This table is predictive and based on data from analogous structures.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The presence of the electronegative oxygen, nitrogen, and chlorine atoms will cause the adjacent carbon atoms to be deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (butyl chain) | ~14 |
| -C H₂- (butyl chain, adjacent to CH₃) | ~19 |
| -C H₂- (butyl chain, adjacent to O) | ~31 |
| -O-C H₂- | ~65 |
| -C=O (carbamate) | ~157 |
| -N-C H₂- | ~41 |
| -C H₂- (chlorobutyl chain) | ~28 |
| -C H₂- (chlorobutyl chain) | ~30 |
| -C H₂-Cl | ~45 |
This table is predictive and based on data from analogous structures such as n-butyl carbamate (B1207046) and 1-chlorobutane. chemicalbook.comdocbrown.info
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify potential intermediates and byproducts formed during its synthesis. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods employed for such analyses.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments would be observed, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
Expected Fragmentation Pattern for this compound
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for carbamates include the loss of the alkoxy group, the alkyl group attached to the nitrogen, and decarboxylation. For this compound, the following fragment ions would be anticipated:
| m/z | Proposed Fragment | Fragmentation Pathway |
| [M-57]⁺ | [H₂NCO(O)CH₂(CH₂)₂CH₂Cl]⁺ | Loss of the butyl radical (•C₄H₉) from the ether linkage. |
| [M-73]⁺ | [C₄H₉OC(O)NH]⁺ | Loss of the chlorobutyl radical (•C₄H₈Cl). |
| [M-44]⁺ | [C₄H₉NHCH₂(CH₂)₂CH₂Cl]⁺ | Loss of carbon dioxide (CO₂). |
| 92/94 | [Cl(CH₂)₄]⁺ | Cleavage of the N-C bond of the chlorobutyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation from the ester group. |
This table is predictive and based on general fragmentation patterns of carbamates and alkyl halides.
The identification of intermediates, such as the starting materials (e.g., butyl chloroformate and 4-chlorobutylamine) or byproducts from side reactions, can be achieved by monitoring their specific molecular ions and fragmentation patterns in the reaction mixture over time.
Chromatographic Methods for Reaction Progress Monitoring and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring the progress of the reaction to form this compound and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of carbamates. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. nih.gov The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
The progress of the synthesis can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. The disappearance of the starting materials and the appearance of the product peak, identified by its retention time, would indicate the progression of the reaction. Purity assessment of the final product is performed by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC):
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like carbamates. For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate.
GC-MS analysis provides both the retention time of the compound from the GC and its mass spectrum from the MS, allowing for highly confident identification. This technique is particularly useful for separating and identifying volatile impurities and byproducts in the final product.
Future Directions and Emerging Research Avenues for Butyl 4 Chlorobutyl Carbamate
Catalytic and Sustainable Synthesis Approaches for Enhanced Efficiency
The pursuit of green and efficient chemical processes has spurred research into novel synthetic routes for carbamates, including Butyl (4-chlorobutyl)carbamate. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. acs.org Modern approaches, however, are shifting towards more sustainable alternatives.
A significant area of development is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2), a non-toxic and abundant C1 source. rsc.org Research has shown that basic catalysts can effectively facilitate the conversion of various amines and alcohols into their corresponding carbamates under relatively mild conditions. rsc.org For instance, alkali-metal compounds, particularly cesium carbonate (Cs2CO3), have demonstrated high activity in this conversion. The optimization of reaction parameters such as temperature, catalyst amount, and the ratio of amine to alcohol is crucial for achieving high yields.
Another promising strategy involves the direct transformation of tert-butoxycarbonyl (Boc)-protected amines, which are readily available, into other carbamate derivatives. nih.gov A novel method utilizes tert-butoxide lithium as the sole base, avoiding the need for toxic reagents and metal catalysts and aligning with the principles of sustainable chemistry. nih.gov
Furthermore, biocatalysis and flow chemistry are emerging as powerful tools for sustainable synthesis. beilstein-journals.orgbeilstein-journals.orgacs.org Enzymatic methods, using promiscuous esterases, allow for the efficient synthesis of carbamates in aqueous media, a significant step towards greener processes. nih.gov Flow chemistry offers enhanced control over reaction conditions, improved safety, and scalability. acs.orgrsc.org Continuous flow processes have been developed for carbamate synthesis from CO2 and amines, demonstrating the potential for efficient and scalable production. acs.orgacs.org These systems allow for precise control over parameters like temperature, pressure, and flow rates, which can be optimized to maximize yield and minimize byproduct formation. acs.org
| Synthesis Approach | Key Features | Potential Advantages |
| CO2-based Synthesis | Utilizes CO2, amines, and alcohols with basic catalysts. rsc.org | Halogen-free, uses cheap and readily available reagents. rsc.org |
| From Boc-Protected Amines | Direct conversion using a strong base like tert-butoxide lithium. nih.gov | Avoids toxic reagents and metal catalysts. nih.gov |
| Biocatalysis | Employs enzymes like esterases in aqueous media. nih.gov | Green, chemoselective, and occurs in environmentally friendly solvents. beilstein-journals.orgnih.gov |
| Flow Chemistry | Continuous process with precise control over reaction parameters. acs.orgrsc.org | Improved safety, scalability, and efficiency. acs.orgrsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of this compound, featuring both a carbamate group and a terminal chloroalkyl chain, opens avenues for diverse chemical transformations. The chlorine atom serves as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the terminal position, expanding its synthetic utility.
A key area of exploration is the use of this and similar carbamates as precursors for the synthesis of more complex molecules. For instance, the related compound, tert-butyl (4-bromobutyl)carbamate, is utilized in the synthesis of N-Boc-aminoalkoxyphenyl derivatives and aloperine (B1664794) derivatives with potential biological activities. chemicalbook.com This suggests that this compound could similarly act as a building block for novel compounds with potential applications in medicinal chemistry.
The carbamate moiety itself can participate in various reactions. While the tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines due to its stability under many conditions, its reactivity can also be harnessed. semanticscholar.org Research into the direct functionalization of C-H bonds adjacent to the nitrogen atom in carbamates is an active field. Electrochemical oxidation, for example, can generate iminium ions from carbamates, which can then be trapped by nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org
Furthermore, the development of flow chemistry techniques has enabled the exploration of reactions involving highly reactive intermediates derived from carbamates. rsc.org Ultrafast mixing in microreactors can outpace undesired side reactions, such as the anionic Fries rearrangement observed in iodophenyl carbamates, allowing for chemoselective functionalization. rsc.org
| Reaction Type | Reagent/Condition | Potential Product/Application |
| Nucleophilic Substitution | Various Nucleophiles | Functionalized Butyl Carbamate Derivatives |
| Cyclization | Intramolecular Reaction | Heterocyclic Compounds |
| Coupling Reactions | Transition Metal Catalysts | Formation of new C-C bonds |
| Electrochemical Oxidation | Electric Current | Generation of Iminium Ions for further reaction |
Potential Development in Material Science and Advanced Chemical Systems
The unique structure of this compound makes it a candidate for applications in material science and the development of advanced chemical systems. The presence of the reactive chloroalkyl group allows for its potential use as a monomer in polymerization reactions or as a grafting agent to modify the surfaces of existing polymers and materials.
Carbamates, in general, are important components in the production of polyurethanes, which are versatile polymers used in foams, coatings, adhesives, and plastics. While this compound itself is not a primary monomer for large-scale polyurethane production, its functional handle provides a route to creating specialized polymers with tailored properties. For example, it could be incorporated into a polymer backbone to introduce a reactive site for subsequent post-polymerization modification. This could be useful for creating materials with specific functionalities, such as sites for drug conjugation or for the attachment of biomolecules.
The ability of the chloroalkyl group to undergo substitution reactions also suggests potential applications in the development of functional surfaces and nanoparticles. By anchoring this compound to a surface, the carbamate group could then be deprotected to reveal a primary amine, which can be further functionalized. This could be used to create surfaces with specific chemical or biological properties, for example, in the development of biosensors or biocompatible coatings for medical devices.
Moreover, the principles of using functionalized small molecules to build complex systems are central to supramolecular chemistry and the design of advanced materials. The self-assembly properties of molecules containing carbamate groups, driven by hydrogen bonding, could be exploited. While specific research on this compound in this area is not yet prominent, the fundamental reactivity of the molecule suggests it could be a valuable tool for chemists and material scientists in creating novel and functional materials and systems.
Q & A
Q. What are the optimized synthetic routes for Butyl (4-chlorobutyl)carbamate, and how do reaction conditions influence yield and purity?
The synthesis of this compound often involves carbamate formation via nucleophilic substitution. A representative method includes reacting 4-chlorobutylamine with di-tert-butyl dicarbonate in a solvent like i-BuOH at 30°C, yielding ~77% after purification . Key factors include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., hydrolysis).
- Solvent selection : Polar aprotic solvents enhance nucleophilicity of the amine.
- Stoichiometry : Excess Boc anhydride (1.1–1.2 equivalents) ensures complete conversion.
Validation via H/C NMR (e.g., tert-butyl group resonance at δ 1.47 ppm) and HPLC purity (>95%) is critical .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, melting point) for this compound?
Existing safety data sheets (SDS) often lack detailed physicochemical properties . To resolve this:
- Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility profiling.
- Computational prediction : Tools like ACD/Labs or EPI Suite estimate properties (e.g., logP, vapor pressure) based on molecular structure .
- Cross-referencing analogs : Compare with structurally similar carbamates (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate) for approximations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Exposure control : Use fume hoods for ventilation and avoid dust generation. PPE includes nitrile gloves, safety goggles, and lab coats .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition or cytotoxicity data may arise from:
- Purity variability : Validate compound integrity via LC-MS and quantify impurities (e.g., residual solvents) .
- Assay conditions : Standardize buffer pH, temperature, and incubation time. For example, carbamate stability varies in aqueous media, affecting IC values .
- Structural analogs : Compare substituent effects (e.g., chloro vs. bromo derivatives) to identify pharmacophore contributions .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?
- DFT calculations : Model transition states for reactions (e.g., SN2 displacement at the chloroalkyl group) to predict regioselectivity .
- Molecular docking : Study interactions with enzymatic active sites (e.g., serine hydrolases) to design targeted inhibitors .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .
Q. How can researchers design degradation studies to assess the environmental impact of this compound?
- Hydrolytic stability : Perform pH-dependent studies (pH 3–10) to identify degradation products via LC-HRMS .
- Photolysis : Expose to UV light (254 nm) and monitor by GC-MS for volatile byproducts.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity, referencing OECD guidelines .
Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?
- Protecting group chemistry : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups to direct chlorination .
- Catalytic control : Use Pd-catalyzed cross-coupling to selectively functionalize the chlorobutyl chain .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired intermediates .
Methodological Considerations
Q. How should researchers validate the structural integrity of this compound derivatives?
Q. What quality control measures are essential for batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
